molecular formula C13H10BrCl3N2OS B2842425 N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide CAS No. 852933-27-8

N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide

Cat. No.: B2842425
CAS No.: 852933-27-8
M. Wt: 428.55
InChI Key: FEFNBJFBYLDHBZ-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with:

  • 2-Bromo at position 2.
  • 2,5-Dichlorobenzyl at position 5.
  • 2-Chloropropanamide at position 4.

The bromo and dichlorobenzyl groups likely enhance lipophilicity, influencing solubility and membrane permeability. While direct pharmacological data are unavailable, structural analogs (e.g., ) indicate applications in drug discovery, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

N-[2-bromo-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-4-yl]-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl3N2OS/c1-6(15)12(20)18-11-10(21-13(14)19-11)5-7-4-8(16)2-3-9(7)17/h2-4,6H,5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFNBJFBYLDHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(SC(=N1)Br)CC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-bromo-5-(2,5-dichlorobenzyl)-1,3-thiazol-4-yl]-2-chloropropanamide is a synthetic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H11BrCl2N2OS, characterized by a thiazole ring substituted with bromine and dichlorobenzyl groups. The presence of the propanamide functional group enhances its reactivity and biological activity.

Property Details
Molecular FormulaC13H11BrCl2N2OS
Molecular Weight367.56 g/mol
Structural FeaturesThiazole ring, bromine, dichlorobenzyl group, propanamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication through interference with viral envelope proteins .
  • Antimicrobial Properties : The thiazole moiety is known for its antimicrobial effects, which may extend to this compound due to structural similarities with other thiazole derivatives.
  • Enzyme Inhibition : The compound's ability to bind to specific enzymes could lead to inhibition of metabolic pathways essential for pathogen survival .

Antiviral Studies

A study explored the synthesis and evaluation of thiazole derivatives as potential antiviral agents. Compounds similar to this compound were tested for their ability to inhibit viral replication in vitro. Results indicated that modifications in the thiazole structure significantly influenced antiviral potency .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives possess broad-spectrum antimicrobial activity. In vitro tests showed that compounds with similar structural features effectively inhibited the growth of various bacterial strains. The presence of halogen substituents (bromine and chlorine) was correlated with enhanced antimicrobial efficacy.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with related thiazole compounds is essential:

Compound Name Key Features Biological Activity
2-BromothiazoleSimple thiazole without additional substituentsLimited antimicrobial properties
5-DichlorothiazoleContains dichloro substituentsExhibits moderate antimicrobial activity
N-(4-Chlorobenzyl)thiazoleContains a chlorobenzyl groupStudied for anticancer activity
This compoundUnique combination of bromine and dichloro groups along with an amide functional groupPotentially high antiviral and antimicrobial activity

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key features of the target compound with structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Not reported Not reported Not reported 2-Bromo, 2,5-dichlorobenzyl, 2-chloropropanamide
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 134–138 Amino-thiazole, oxadiazole, methylphenyl
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide C₁₇H₁₁BrCl₂N₂O₂S 469.6 Not reported 5-Bromo, phenyl, 3,5-dichloro-2-hydroxybenzamide

Key Observations:

  • Halogenation: The target compound’s 2-bromo and 2,5-dichlorobenzyl substituents distinguish it from ’s analogs, which lack bromine and instead feature amino-thiazole and methylphenyl groups . These halogens may confer greater metabolic stability compared to non-halogenated analogs.
  • Amide vs. Hydroxybenzamide : Unlike the target’s 2-chloropropanamide , the compound in has a 3,5-dichloro-2-hydroxybenzamide group, which introduces hydrogen-bonding capacity via the hydroxyl moiety . This difference could impact solubility and target binding.
  • Molecular Weight : ’s compounds (375–389 g/mol) are lighter than the target (estimated >450 g/mol), primarily due to the absence of multiple halogens .

Spectroscopic Data

  • IR Spectroscopy: The target’s amide C=O stretch (~1650–1700 cm⁻¹) and C-Br stretch (~550–600 cm⁻¹) would align with halogenated thiazoles in and . compounds show N-H stretches (~3300 cm⁻¹) from amino-thiazole, absent in the target .
  • NMR Spectroscopy :
    • The 2,5-dichlorobenzyl group would produce distinct aromatic signals (δ 7.2–7.5 ppm), comparable to dichlorobenzyl protons in .
    • The 2-chloropropanamide moiety would exhibit a triplet for CH₂Cl (δ 3.8–4.2 ppm) and a singlet for CONH₂ (δ 6.5–7.0 ppm) .

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